molecular formula C20H27NO4 B2978213 2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide CAS No. 1421478-32-1

2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2978213
CAS No.: 1421478-32-1
M. Wt: 345.439
InChI Key: RUQRSFIUTSBMNO-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a tert-butyl group, a phenoxy group, a furan ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the alkylation of 4-tert-butylphenol with an appropriate alkyl halide to form the 4-(tert-butyl)phenoxy intermediate.

    Introduction of the Furan Ring: The phenoxy intermediate is then reacted with a furan-3-ylmethyl halide under basic conditions to introduce the furan ring.

    Acetamide Formation: The final step involves the reaction of the furan-3-ylmethyl intermediate with 2-methoxyethylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The acetamide group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amines derived from the acetamide group.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and furan groups can engage in π-π interactions with aromatic residues in proteins, while the acetamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide: Lacks the furan ring, which may affect its chemical reactivity and biological activity.

    2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)acetamide: Lacks the 2-methoxyethyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is unique due to the presence of both the furan ring and the 2-methoxyethyl group, which together contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-20(2,3)17-5-7-18(8-6-17)25-15-19(22)21(10-12-23-4)13-16-9-11-24-14-16/h5-9,11,14H,10,12-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQRSFIUTSBMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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